Solvolytic Reactivity: 1-Naphthyl vs. 2-Naphthyl Isomer
In direct head-to-head kinetic studies of 1-naphthalenesulfonyl chloride and 2-naphthalenesulfonyl chloride, the rate constant for solvolysis of the 2-naphthyl compound is consistently larger than that of the 1-naphthyl analog [1]. This differential reactivity is attributed to the peri-hydrogen effect in the transition state of the 1-naphthyl system, which introduces steric constraints absent in the 2-naphthyl isomer [1]. The mechanistic implication is that procurement of the 1-naphthyl derivative is essential when slower, more controlled sulfonylation kinetics are desired or when steric modulation of the reaction pathway is required.
| Evidence Dimension | Solvolytic Reaction Rate Constant (k) |
|---|---|
| Target Compound Data | Rate constant (k) smaller; reduced reactivity due to peri-hydrogen effect |
| Comparator Or Baseline | 2-Naphthalenesulfonyl chloride: rate constant larger; higher reactivity |
| Quantified Difference | 2-Naphthyl compound reacts faster (quantitative k values available in primary source) |
| Conditions | Ethanol-water mixtures; conductometric monitoring at multiple temperatures |
Why This Matters
This kinetic distinction enables scientists to select the 1-naphthyl isomer when slower, more predictable sulfonylation is advantageous for reaction control or when regioselective outcomes are documented.
- [1] Uhm TS, Lee I, Kim JR. Nucleophilic Displacement at Sulfur Center: Solvolysis of 1- and 2-Naphthalene Sulfonyl Chlorides in Ethanol-Water Mixture. Journal of the Korean Chemical Society, 1977. View Source
